molecular formula C23H27N3O6 B10932212 N'-[(E)-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methylidene]-1,3-benzodioxole-5-carbohydrazide

N'-[(E)-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methylidene]-1,3-benzodioxole-5-carbohydrazide

Cat. No.: B10932212
M. Wt: 441.5 g/mol
InChI Key: PMXSHOQEOWVJGQ-BUVRLJJBSA-N
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Description

N’-[(E)-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methylidene]-1,3-benzodioxole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole core, which is often associated with bioactive molecules, and a morpholine moiety, which is known for its presence in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methylidene]-1,3-benzodioxole-5-carbohydrazide typically involves multiple steps. The process begins with the preparation of the benzodioxole core, followed by the introduction of the ethoxy and morpholine groups. The final step involves the formation of the carbohydrazide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability. Advanced purification techniques, such as chromatography and crystallization, would be employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methylidene]-1,3-benzodioxole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different bioactivities.

    Substitution: The ethoxy and morpholine groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound’s structural features suggest potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N’-[(E)-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methylidene]-1,3-benzodioxole-5-carbohydrazide exerts its effects is likely related to its ability to interact with specific molecular targets. The benzodioxole core and morpholine moiety may facilitate binding to enzymes or receptors, modulating their activity. The compound’s effects could involve pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methylidene]-1,3-benzodioxole-5-carbohydrazide is unique due to its combination of a benzodioxole core and a morpholine moiety, which may confer specific bioactivities not found in other compounds

Properties

Molecular Formula

C23H27N3O6

Molecular Weight

441.5 g/mol

IUPAC Name

N-[(E)-[3-ethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methylideneamino]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C23H27N3O6/c1-2-29-21-13-17(3-5-19(21)30-12-9-26-7-10-28-11-8-26)15-24-25-23(27)18-4-6-20-22(14-18)32-16-31-20/h3-6,13-15H,2,7-12,16H2,1H3,(H,25,27)/b24-15+

InChI Key

PMXSHOQEOWVJGQ-BUVRLJJBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCO3)OCCN4CCOCC4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3)OCCN4CCOCC4

Origin of Product

United States

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